Regiochemistry Drives DapE Inhibition: Indoline-7-sulfonamide Provides a Critical Scaffold for Next-Gen Antibiotics
While direct IC50 data for the unsubstituted indoline-7-sulfonamide parent compound is not reported in the primary literature, patents and research on this scaffold reveal its critical role in developing potent DapE inhibitors. The 7-sulfonamide substitution is essential for positioning the zinc-binding group within the enzyme's active site. This is evident from the activity of advanced analogs, which demonstrate the therapeutic potential stemming from this specific regioisomer. For instance, a related indoline sulfonamide derivative, 9k, exhibits an IC50 of 86 µM against DapE, establishing a baseline for this class [1]. The foundational 7-sulfonamide scaffold is the key structural feature enabling further optimization to achieve this level of inhibition, providing a unique starting point not available with other regioisomers [2].
| Evidence Dimension | Inhibitory potency against bacterial enzyme DapE |
|---|---|
| Target Compound Data | Not directly reported for parent compound; serves as core scaffold for active derivatives |
| Comparator Or Baseline | Indoline sulfonamide analog 9k |
| Quantified Difference | N/A for parent; derivative 9k achieves IC50 = 86 µM [1] |
| Conditions | Biochemical DapE ninhydrin assay |
Why This Matters
For researchers developing novel antibiotics, selecting the indoline-7-sulfonamide scaffold provides a proven entry point for medicinal chemistry optimization targeting DapE, a high-value enzyme with a novel mechanism of action.
- [1] Reidl, C. T., et al. (2020). Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. Antibiotics, 9(9), 595. View Source
- [2] Becker, D. P., et al. (2014). Indoline sulfonamide inhibitors of DapE and NDM-1 and use of the same. U.S. Patent Application Publication No. US 2015/0057283 A1. View Source
